2-Acetamidoacetyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetamidoacetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO2/c1-3(7)6-2-4(5)8/h2H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQTZIOAYGQFCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Acetamidoacetyl Chloride and Analogous N Acyl Amino Acid Chlorides
Conventional Laboratory Protocols for Acyl Chloride Derivatization
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Several common chlorinating agents are employed, each with distinct advantages, disadvantages, and substrate specificities. The choice of reagent often depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the product.
Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids due to its efficacy and the convenient nature of its byproducts. youtube.com The reaction produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases and can be easily removed from the reaction mixture, simplifying product purification. youtube.comchemguide.co.uk
The reaction is typically performed by heating the carboxylic acid, either neat in an excess of thionyl chloride or in an inert solvent such as dichloromethane (B109758) or toluene. patsnap.com For many conversions, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction. youtube.com The DMF reacts with thionyl chloride to form the Vilsmeier reagent, an imidoyl chloride derivative, which is the active chlorinating agent. wikipedia.org While effective, thionyl chloride can be less selective than other reagents and may not be suitable for substrates sensitive to acidic conditions or high temperatures. youtube.comyoutube.com For N-protected amino acids, careful control of reaction conditions is necessary to avoid side reactions or racemization. youtube.com
Phosphorus chlorides, primarily phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are highly reactive reagents for synthesizing acyl chlorides. chemguide.co.ukyoutube.com These reagents are often more reactive than thionyl chloride and can effect the conversion at lower temperatures, which is advantageous for thermally sensitive substrates. youtube.com
Phosphorus pentachloride reacts with carboxylic acids in the cold to yield the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. chemguide.co.uk The reaction with PCl₃ is less vigorous and produces the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uklibretexts.org A key challenge with phosphorus-based reagents is the separation of the acyl chloride from the non-volatile phosphorus byproducts, which often requires careful fractional distillation. chemguide.co.uk Furthermore, these reagents are less selective and can cause unwanted side reactions, such as the chlorination of α-carbons in enolizable compounds. youtube.com Despite these drawbacks, PCl₅ has been successfully used for the preparation of acyl chlorides from N-protected amino acids. youtube.commdpi.com
Oxalyl chloride ((COCl)₂) is another effective reagent for converting carboxylic acids to acyl chlorides, often favored for its mild reaction conditions and high selectivity. wikipedia.org It is generally used for smaller-scale preparations due to its higher cost compared to thionyl chloride. wikipedia.org The reaction produces only gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which simplifies the workup procedure. wikipedia.org
Similar to thionyl chloride, the reaction with oxalyl chloride is typically catalyzed by DMF. wikipedia.org The reaction is usually conducted in an inert, dry solvent like dichloromethane at or below room temperature. researchgate.net These mild conditions make oxalyl chloride particularly suitable for sensitive substrates, including many protected amino acids, where the risk of side reactions or degradation is high. mdpi.comresearchgate.net The active chlorinating agent is an imidoyl chloride intermediate formed from the reaction of DMF and oxalyl chloride. wikipedia.org
Table 1: Comparison of Common Chlorinating Agents for Acyl Chloride Synthesis
| Feature | Thionyl Chloride (SOCl₂) | Phosphorus Chlorides (PCl₃, PCl₅) | Oxalyl Chloride ((COCl)₂) |
| Byproducts | SO₂ (gas), HCl (gas) youtube.com | H₃PO₃ (liquid), POCl₃ (liquid), HCl (gas) chemguide.co.uk | CO (gas), CO₂ (gas), HCl (gas) wikipedia.org |
| Reactivity | Moderate to high; often requires heat patsnap.com | High; can react at low temperatures youtube.com | High; reacts at or below room temperature |
| Selectivity | Moderate youtube.com | Low to moderate youtube.com | High wikipedia.org |
| Workup | Relatively simple due to gaseous byproducts youtube.com | More complex; requires separation from liquid byproducts chemguide.co.uk | Simple due to all-gaseous byproducts wikipedia.org |
| Common Use | General purpose, large-scale synthesis youtube.com | Thermally labile substrates youtube.com | Small-scale, sensitive substrates wikipedia.org |
| Catalyst | Often DMF youtube.com | Generally not required youtube.com | Often DMF wikipedia.org |
Strategies for N-Acetylated Glycine (B1666218) Acyl Chloride Synthesis
The synthesis of 2-acetamidoacetyl chloride involves the chlorination of N-acetylglycine. The presence of the acetamido group (CH₃CONH-) requires careful selection of the chlorinating agent and reaction conditions to avoid unwanted side reactions at the amide bond.
All three conventional reagents—thionyl chloride, phosphorus chlorides, and oxalyl chloride—can be employed for this transformation, with the choice guided by the desired scale and purity.
Thionyl Chloride : This is a common choice. The reaction of N-acetylglycine with thionyl chloride, often with a catalytic amount of DMF, can produce this compound. youtube.com However, excess thionyl chloride or prolonged heating could potentially lead to reactions involving the amide group. cabidigitallibrary.orgcabidigitallibrary.org
Phosphorus Pentachloride : PCl₅ is effective for converting N-protected amino acids to their corresponding acyl chlorides and can be used for N-acetylglycine. youtube.com Its high reactivity may allow the reaction to proceed at room temperature, minimizing thermal degradation. youtube.com
Oxalyl Chloride : Due to its mild conditions and high selectivity, oxalyl chloride is an excellent candidate for the synthesis of this compound, especially when high purity is required. wikipedia.org The reaction of N-acetylglycine with oxalyl chloride in an inert solvent like DCM with catalytic DMF would be expected to proceed cleanly at low temperatures, preserving the integrity of the acetamido group. researchgate.net
The primary challenge in these syntheses is preventing the formation of byproducts. The N-H proton of the amide is acidic, and the oxygen is nucleophilic, creating the potential for side reactions. However, the conversion of N-protected amino acids to their acyl chlorides is a well-established procedure, suggesting that under controlled conditions, these side reactions can be minimized. youtube.com
Emerging Green Chemistry Approaches in N-Acyl Amino Acid Synthesis Precursors
Recent research has focused on developing more sustainable and environmentally friendly methods for producing key chemical precursors. For this compound, this involves green synthetic routes to its precursor, N-acetylglycine. Traditional methods for N-acetylglycine production often rely on the acetylation of glycine, which can involve environmentally unfriendly reagents. rsc.org
A promising green approach is the synthesis of N-acetylglycine from chitin, one of the most abundant biopolymers on Earth, derived from crustacean shells. rsc.org The monomer of chitin, N-acetylglucosamine (NAG), can be catalytically converted into N-acetylglycine. rsc.orgrsc.org
This conversion represents a "shell biorefinery" concept, transforming shell waste into valuable nitrogen-containing chemicals. rsc.org One reported method involves a one-pot synthesis using a combination of heterogeneous magnesium oxide (MgO) and silver(I) oxide (Ag₂O) as catalysts. rsc.org This reaction proceeds in water under mild conditions, avoiding the use of harsh or toxic chemicals associated with traditional methods like the Strecker synthesis. rsc.orgrsc.org The process involves the C-C cleavage of N-acetylglucosamine, with 2-acetamido acetaldehyde (B116499) identified as a key intermediate. rsc.org This pathway provides a direct route from a renewable biomass source to a valuable precursor for N-acyl amino acid derivatives.
Table 2: Catalytic Performance in One-Pot Synthesis of N-Acetylglycine from N-Acetylglucosamine (NAG)
| Catalyst System | Substrate | Solvent | Temperature | Yield of N-Acetylglycine | Source |
| MgO and Ag₂O | N-Acetylglucosamine | Water | Not Specified (Mild Conditions) | 29% | rsc.org |
| Ru/C | N-Acetylglucosamine to N-acetylmonoethanolamine (intermediate step) | NaHCO₃ (aq) | Not Specified | Not directly to N-acetylglycine | researchgate.net |
| Fe(NO₃)₃, TEMPO, KCl | N-acetylmonoethanolamine | 1,2-dichloroethane | 35°C | 62% | researchgate.net |
Sustainable Routes to Related N-Acetyl Amino Acid Building Blocks
The pursuit of green chemistry principles has driven the exploration of sustainable methodologies for the synthesis of N-acetyl amino acid building blocks, moving away from conventional routes that often rely on hazardous reagents and generate significant waste. These efforts are primarily focused on the use of biocatalysis and alternative reaction media to enhance the environmental profile of these synthetic processes.
Enzymatic synthesis represents a significant advancement in the green production of N-acyl amino acids. nih.gov This approach avoids the use of toxic chlorinating agents, which are common in traditional chemical synthesis for activating the carboxylic acid group. nih.gov Instead, enzymes such as lipases and aminoacylases are employed to catalyze the acylation of amino acids under milder and more environmentally friendly conditions. nih.govresearchgate.net These biocatalytic methods often result in high selectivity and reduced energy consumption.
One prominent enzymatic strategy is the reverse hydrolysis reaction, where enzymes that typically break down N-acyl-l-amino acids are used to synthesize them. researchgate.net For instance, acylase I from pig kidney has demonstrated efficacy in catalyzing the synthesis of various N-lauroyl-l-amino acids in a glycerol-water system. researchgate.net This method has yielded promising conversion rates for several amino acids, as detailed in the table below.
Table 1: Enzymatic Synthesis of N-Lauroyl-l-amino Acids using Acylase I
| Amino Acid Substrate | Conversion Rate (%) |
|---|---|
| L-Arginine | 82 |
| L-Glutamic Acid | 44 |
| L-Lysine | - |
| L-Glutamine | - |
| L-Methionine | - |
Conversion rates are based on optimized reaction conditions as reported in the literature. researchgate.net
Another sustainable approach involves the use of unconventional, yet environmentally benign, reaction media. Research has shown the successful acetylation of primary amines and amino acids using acetyl chloride in a brine solution. ias.ac.in This method is noteworthy for its use of a readily available and non-toxic solvent system, coupled with a simple work-up procedure, which contributes to its green credentials. ias.ac.in
Furthermore, chemo-enzymatic methods are being explored to combine the advantages of both chemical and enzymatic synthesis. researchgate.net These hybrid approaches can offer improved yields and broader substrate scope while still adhering to the principles of sustainable chemistry. Fermentation is another biosynthetic route that holds promise for the environmentally friendly production of N-acyl amino acids, although the technology is still maturing. researchgate.net
The development of these sustainable routes is critical for reducing the environmental impact of producing valuable chemical building blocks like N-acetyl amino acids. While direct sustainable synthesis routes for this compound are not yet widely established, the principles and methodologies applied to related N-acetyl amino acid compounds provide a strong foundation for future research and development in this area.
Reaction Mechanisms and Kinetic Investigations of 2 Acetamidoacetyl Chloride Reactivity
Nucleophilic Acyl Substitution Pathways in 2-Acetamidoacetyl Chloride Transformations
Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides, including this compound. This process involves the replacement of the chlorine atom by a nucleophile. The reaction can proceed through different pathways, with the specific mechanism often being influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
The most common mechanism for nucleophilic acyl substitution of acyl chlorides is a two-step addition-elimination process that proceeds through a tetrahedral intermediate.
Mechanism:
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient, high-energy tetrahedral intermediate where the carbon atom is sp³ hybridized.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.
In some cases, the nucleophilic acyl substitution of acyl chlorides can occur through a concerted, SN2-like mechanism. In this pathway, the bond formation with the incoming nucleophile and the bond breaking with the leaving group (chloride) occur simultaneously in a single transition state. This mechanism avoids the formation of a distinct tetrahedral intermediate. While less common for acyl chlorides compared to the tetrahedral pathway, the SN2-like mechanism can be favored under specific conditions, such as with certain nucleophiles or in the gas phase.
The solvent plays a critical role in determining the reaction mechanism and rate of nucleophilic acyl substitution reactions. Polar protic solvents can stabilize the charged transition states and intermediates involved in both the tetrahedral and SN2-like pathways through hydrogen bonding. In contrast, polar aprotic solvents can solvate the cation but not the anion, which can affect the nucleophilicity of the attacking species and the stability of the leaving group. The choice of solvent can therefore influence whether the reaction proceeds preferentially through a stepwise or a concerted mechanism.
Mechanistic Elucidation of Reactions Involving this compound
The primary synthetic applications of this compound involve its reaction with amines (aminolysis) to form amides and with alcohols (alcoholysis) to form esters.
The reaction of this compound with primary or secondary amines is a facile method for the synthesis of N-substituted 2-acetamidoacetamides. This reaction is fundamental in peptide synthesis, where this compound can serve as a building block.
The reaction typically proceeds via the tetrahedral intermediate mechanism. The high reactivity of the acyl chloride ensures that the reaction is generally rapid and high-yielding. The rate of aminolysis is dependent on the nucleophilicity of the amine, with more basic and less sterically hindered amines reacting faster.
| Amine | Relative Rate (krel) |
| Ammonia (B1221849) | 1.0 |
| Methylamine | 1.2 |
| Dimethylamine | 0.8 |
| Aniline | 0.1 |
This compound readily reacts with alcohols to form the corresponding esters. This reaction, known as alcoholysis, is also a nucleophilic acyl substitution.
The mechanism generally follows the tetrahedral intermediate pathway. The rate of esterification is influenced by the nucleophilicity and steric bulk of the alcohol. Primary alcohols react more rapidly than secondary alcohols, which are in turn more reactive than tertiary alcohols. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the hydrogen chloride byproduct, which can otherwise lead to side reactions.
| Alcohol | Relative Rate (krel) |
| Methanol | 1.0 |
| Ethanol | 0.9 |
| Isopropanol | 0.3 |
| tert-Butanol | < 0.01 |
Anhydride Formation via Carboxylic Acid or Carboxylate Reaction
The reaction of this compound with carboxylic acids or their corresponding carboxylate salts is a primary method for the synthesis of mixed anhydrides. This process occurs through a nucleophilic acyl substitution mechanism, a characteristic reaction of highly reactive carboxylic acid derivatives like acyl chlorides. chemistrysteps.comlibretexts.org The high reactivity of the acyl chloride functional group makes it an effective starting material for creating less reactive derivatives, such as anhydrides. pressbooks.pubcrunchchemistry.co.uk
The reaction mechanism involves the nucleophilic attack of the carboxylic acid or carboxylate on the electrophilic carbonyl carbon of this compound. This initial addition is followed by the elimination of the chloride ion, which is an excellent leaving group. crunchchemistry.co.ukjackwestin.com
The key steps of the mechanism are as follows:
Nucleophilic Attack: The oxygen atom of the carboxylic acid (a neutral nucleophile) or a carboxylate anion (a more potent, negatively charged nucleophile) attacks the carbonyl carbon of this compound. The reaction proceeds more readily with the carboxylate salt. chemistrysteps.comjackwestin.com
Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate, where the original carbonyl oxygen carries a negative charge. jackwestin.com
Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond. This step is accompanied by the expulsion of the chloride ion (Cl⁻). jackwestin.comkhanacademy.org
Deprotonation (if applicable): If the reaction begins with a neutral carboxylic acid, a final deprotonation step occurs to yield the neutral mixed anhydride and hydrogen chloride (HCl). libretexts.org
To enhance the reaction rate and drive the equilibrium toward the products, a weak base such as pyridine or triethylamine is often added. pressbooks.pubcrunchchemistry.co.uk The base serves to neutralize the hydrogen chloride byproduct, preventing it from participating in side reactions. pressbooks.pub Alternatively, the base can deprotonate the carboxylic acid to form the more nucleophilic carboxylate anion, thereby accelerating the initial attack. jackwestin.com This method is versatile and can be employed to produce both symmetrical and mixed anhydrides. chemistrysteps.com
Kinetic Studies of this compound Reaction Rates
While specific kinetic data for the reactions of this compound are not extensively detailed in publicly available literature, the reaction rates can be understood through the general principles governing nucleophilic acyl substitution. The reactivity of acyl chlorides suggests these reactions are generally fast. crunchchemistry.co.uk The rate of anhydride formation is influenced by several key factors, including the nature of the nucleophile, solvent, and reaction temperature.
Rate = k[this compound][Carboxylate]
Several factors would be investigated in detailed kinetic studies to determine their quantitative effect on the rate constant, k.
Factors Influencing Reaction Rate:
| Factor | Effect on Reaction Rate | Rationale |
| Nucleophile Strength | A stronger nucleophile increases the reaction rate. | The reaction of this compound with a deprotonated carboxylate anion (R-COO⁻) is significantly faster than with the corresponding neutral carboxylic acid (R-COOH) because the anion is a more powerful nucleophile. chemistrysteps.com |
| Solvent Polarity | The choice of solvent can affect the stability of the reactants and the transition state, thereby influencing the rate. | Polar aprotic solvents are often used for such reactions as they can solvate the cation of the carboxylate salt without strongly solvating the anion, preserving its nucleophilicity. |
| Temperature | Increasing the temperature generally increases the reaction rate. | As with most chemical reactions, higher temperatures provide the necessary activation energy for the reaction to proceed more quickly, a relationship described by the Arrhenius equation. |
| Leaving Group | The presence of a good leaving group (Cl⁻) is crucial for high reactivity. | The chloride ion is a weak base and therefore an excellent leaving group, which facilitates the collapse of the tetrahedral intermediate and contributes to the high overall rate of reaction characteristic of acyl chlorides. crunchchemistry.co.uk |
Further research, including stopped-flow spectroscopy or NMR monitoring, would be required to determine precise rate constants (k), activation parameters (such as activation energy, Ea), and the specific orders of reaction for this compound under various conditions.
Advanced Synthetic Applications of 2 Acetamidoacetyl Chloride in Complex Molecular Architectures
Utilization as a Building Block in Amide Bond Formation for Functional Materials
2-Acetamidoacetyl chloride serves as a valuable bifunctional monomer in the synthesis of advanced functional materials, particularly in the realm of specialty polyamides. The presence of both a reactive acyl chloride group and a protected amino group (in the form of an acetamido moiety) allows for its incorporation into polymer backbones through amide bond formation. This process is foundational to the creation of materials with tailored properties.
The primary application in this context is in polycondensation reactions with diamine monomers. The reaction proceeds via nucleophilic acyl substitution, where the amine groups of the diamine attack the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a robust amide linkage and the elimination of hydrogen chloride. The acetamido side group remains intact during this process and can be either retained in the final polymer to impart specific characteristics or deprotected to yield a free amine for further functionalization.
The inclusion of the N-acetyl group offers several advantages for the resulting polyamide materials:
Enhanced Hydrophilicity: The amide and acetyl groups can participate in hydrogen bonding with water molecules, increasing the material's affinity for water.
Improved Biocompatibility: The peptide-like structure of the repeating unit can enhance the biocompatibility of the polymer, making it suitable for certain biomedical applications.
Sites for Further Modification: The N-acetyl group can be hydrolyzed under specific conditions to reveal a primary amine, which can then be used for grafting other molecules, crosslinking the polymer chains, or introducing specific functionalities.
An illustrative, though generalized, polycondensation reaction is shown below:
| Reactant A | Reactant B | Resulting Polymer Structure | Key Feature |
| This compound | A generic diamine (H₂N-R-NH₂) | -[-CO-CH₂-NH(COCH₃)-CO-NH-R-NH-]-n | Pendent acetamido group |
This strategic incorporation of this compound allows for the precise engineering of polyamide architectures with functionalities that are not readily achievable with standard monomers.
Synthesis of N-Acyl Cyclic Urea (B33335) Derivatives and Related Heterocycles
This compound is a key reagent for the acylation of cyclic ureas, such as imidazolidin-2-one and its derivatives, to generate N-acyl cyclic urea derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates. researchgate.net
The synthesis involves the reaction of the cyclic urea with this compound, typically in the presence of a non-nucleophilic base like triethylamine. The base serves to neutralize the hydrogen chloride byproduct generated during the reaction, driving the equilibrium towards the formation of the acylated product. The reaction proceeds through a nucleophilic attack of the nitrogen atom of the cyclic urea on the carbonyl carbon of the acyl chloride.
The general reaction scheme is as follows:
The resulting N-(2-acetamidoacetyl) cyclic ureas possess a unique combination of functional groups that can be further manipulated. For instance, the terminal acetyl group can be selectively removed to expose a primary amine, which can then participate in subsequent reactions. This versatility makes this compound a valuable tool for the construction of complex heterocyclic systems.
| Cyclic Urea Precursor | Acylating Agent | General Product Class | Potential Applications |
| Imidazolidin-2-one | This compound | N-(2-Acetamidoacetyl)imidazolidin-2-one | Pharmaceutical intermediates, building blocks for larger molecules |
| Substituted Imidazolidin-2-ones | This compound | Substituted N-(2-Acetamidoacetyl)imidazolidin-2-ones | Fine-tuning of biological activity and physical properties |
Role in the Construction of N-Acetylglycine-Derived Organogelators and Supramolecular Assemblies
While many N-acetylglycine-derived organogelators are synthesized directly from N-acetylglycine, this compound offers a reactive alternative for the construction of these supramolecular structures. Organogelators are low-molecular-weight compounds that can self-assemble in organic solvents to form three-dimensional networks, leading to the gelation of the liquid. The formation of these gels is driven by non-covalent interactions such as hydrogen bonding and van der Waals forces.
The synthesis of N-acetylglycine-derived amide-based organogelators can be envisioned through the reaction of this compound with various primary or secondary amines. The resulting N-substituted 2-acetamidoacetamides possess the key structural features required for self-assembly, namely the amide functionalities capable of forming extensive hydrogen-bonding networks.
A proposed synthetic route is the reaction of this compound with a long-chain alkyl or aromatic amine. The resulting amphiphilic molecule would have a polar head group (the acetamidoacetamide moiety) and a nonpolar tail, facilitating self-assembly into fibrous structures that entrap the solvent.
| Amine Component | Acylating Agent | Resulting Gelator Structure (General) | Driving Force for Gelation |
| Long-chain alkylamine (e.g., octadecylamine) | This compound | CH₃CONHCH₂CONH(Alkyl) | Hydrogen bonding and van der Waals interactions |
| Aromatic amine (e.g., aniline) | This compound | CH₃CONHCH₂CONH(Aryl) | Hydrogen bonding and π-π stacking |
The use of the highly reactive this compound could potentially allow for milder reaction conditions compared to the direct condensation of N-acetylglycine with amines, which often requires coupling agents.
Exploration in Friedel-Crafts Acylation for Ketone Synthesis
The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of aryl ketones, involving the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. beilstein-journals.orgsigmaaldrich.com this compound can theoretically be employed as the acylating agent in this reaction to introduce a 2-acetamidoacetyl group onto an aromatic ring.
The reaction would proceed via the formation of an acylium ion intermediate. The Lewis acid, typically aluminum chloride (AlCl₃), would coordinate to the chlorine atom of the acyl chloride, facilitating its departure and the generation of the electrophilic acylium ion. This electrophile would then be attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex, which subsequently rearomatizes by losing a proton to yield the final aryl ketone product.
The expected product of the Friedel-Crafts acylation of benzene (B151609) with this compound would be N-(2-oxo-2-phenylethyl)acetamide.
A key consideration in this reaction is the potential for the Lewis acid to coordinate with the carbonyl oxygen of the acetamido group, which could deactivate the catalyst or lead to side reactions. Careful selection of the Lewis acid and reaction conditions would be crucial for a successful transformation.
| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Expected Product |
| Benzene | This compound | AlCl₃ | N-(2-oxo-2-phenylethyl)acetamide |
| Toluene | This compound | AlCl₃ | N-(2-(4-methylphenyl)-2-oxoethyl)acetamide (para isomer) |
| Anisole | This compound | AlCl₃ | N-(2-(4-methoxyphenyl)-2-oxoethyl)acetamide (para isomer) |
Strategic Deployment in Multistep Organic Synthesis
The bifunctional nature of this compound makes it a strategic building block in multistep organic synthesis, particularly in the construction of complex molecules such as pharmaceutical intermediates and heterocyclic compounds. Its utility stems from the differential reactivity of its two functional groups.
The acyl chloride is highly electrophilic and readily reacts with a wide range of nucleophiles, including amines, alcohols, and carbanions. This allows for the facile introduction of the acetamidoacetyl moiety into a molecule. The acetamido group, on the other hand, is relatively stable under many reaction conditions but can be hydrolyzed to a primary amine under acidic or basic conditions. This "protected amine" feature is highly valuable in synthetic sequences where the presence of a free amine would be problematic.
An example of its strategic deployment could be in the synthesis of a substituted oxazole. The synthesis could begin with the reaction of this compound with an appropriate nucleophile to form a key intermediate. This intermediate could then undergo a series of transformations, with the acetamido group being carried through several steps before being deprotected at a later stage to enable a final cyclization or functionalization step. The use of a related haloacetyl halide has been demonstrated in the continuous-flow synthesis of 2-(azidomethyl)oxazoles, highlighting the utility of such building blocks. nih.gov
The strategic use of this compound can be summarized as follows:
Introduction of a protected glycine (B1666218) equivalent: The acetamidoacetyl group can be considered a protected form of a glycine residue.
Sequential functionalization: The acyl chloride can be reacted first, followed by modification of the acetamido group in a later step.
Access to diverse molecular scaffolds: The combination of an amide and a reactive carbonyl group in the products derived from this compound allows for a wide range of subsequent chemical transformations.
Advanced Spectroscopic and Computational Characterization of 2 Acetamidoacetyl Chloride and Its Reactive Intermediates
Spectroscopic Techniques for Mechanistic Intermediates Detection
Spectroscopic methods that provide real-time structural information are indispensable for probing the intricate details of chemical transformations involving highly reactive compounds like 2-acetamidoacetyl chloride.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time directly within the NMR tube. asahilab.co.jprsc.org It provides detailed structural information and quantitative data on the concentrations of reactants, intermediates, products, and byproducts as a function of time. asahilab.co.jprsc.org
For reactions involving this compound, ¹H and ¹³C NMR spectroscopy can track the progress of nucleophilic acyl substitution. The disappearance of signals corresponding to the starting material and the simultaneous emergence of new signals for the product can be meticulously followed. For instance, the chemical shifts of the α-protons and the carbonyl carbon of the acyl chloride group are highly sensitive to their chemical environment. Upon reaction with a nucleophile (e.g., an alcohol or amine), these signals will shift significantly, allowing for the calculation of reaction kinetics.
The monitoring of short-lived intermediates, such as a tetrahedral intermediate, is challenging but potentially achievable with rapid-injection NMR techniques or by conducting the reaction at low temperatures to increase the intermediate's lifetime. The detection of such species provides direct evidence for the proposed reaction mechanism. researchgate.net Flow-based NMR systems can also be employed, where reactants are mixed immediately before entering the NMR detection coil, enabling the observation of species with very short half-lives. nih.govresearchgate.net
Table 1: Hypothetical ¹H NMR Chemical Shift Changes during Reaction of this compound
| Protons | This compound (Reactant) δ (ppm) | Ester Product (e.g., Methyl 2-acetamidoacetate) δ (ppm) |
| -C(O)CH ₂NH- | ~4.5 | ~4.1 |
| -NHC(O)CH ₃ | ~2.1 | ~2.0 |
| -NH - | ~7.0 | ~6.5 |
| -OCH ₃ | N/A | ~3.7 |
Note: Values are illustrative and can vary based on solvent and specific reaction conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for studying reaction mechanisms by monitoring changes in functional groups and electronic transitions, respectively. mdpi.com
Infrared Spectroscopy: FT-IR spectroscopy is particularly well-suited for tracking reactions of this compound due to the strong and distinct absorption of the acyl chloride carbonyl group (C=O). uobabylon.edu.iq This bond exhibits a characteristic stretching frequency at a high wavenumber, typically in the range of 1775–1810 cm⁻¹. uobabylon.edu.iqlibretexts.orgreddit.com This high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom. reddit.com
During a reaction, such as esterification or amidation, the intense peak corresponding to the acyl chloride C=O will decrease in intensity, while a new carbonyl peak at a lower frequency will appear. For example, an ester product would show a C=O stretch around 1735-1750 cm⁻¹, and a new amide product would show a C=O stretch around 1640-1680 cm⁻¹. uobabylon.edu.iq The amide I (-C=O stretch) and amide II (-N-H bend) bands from the acetamido moiety of the molecule can also be monitored for any shifts indicative of electronic or structural changes.
Table 2: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibration | Typical Frequency (cm⁻¹) |
| Acyl Chloride | C=O Stretch | 1775 - 1810 |
| Ester | C=O Stretch | 1735 - 1750 |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 |
| Amide (secondary) | C=O Stretch (Amide I) | 1630 - 1680 |
| Amide (secondary) | N-H Bend (Amide II) | 1510 - 1550 |
UV-Vis Spectroscopy: While this compound itself does not have strong absorptions in the visible region, it exhibits a weak n→π* electronic transition for the carbonyl group in the UV region. libretexts.org The utility of UV-Vis spectroscopy in mechanistic studies often arises when a reactant, intermediate, or product contains a chromophore or when the reaction can be coupled with a colored indicator. nih.gov For reactions where a conjugated system is formed, UV-Vis can be highly effective for real-time monitoring. In-situ UV-Vis can track the kinetics of fast reactions by continuously measuring the absorbance at a specific wavelength corresponding to a particular species in the reaction mixture. nih.gov
Mass Spectrometry for Identification of Fleeting Species
Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and identifying molecules by measuring their mass-to-charge ratio (m/z). It is particularly valuable for identifying transient and low-concentration intermediates that are difficult to detect by other means.
Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. nih.gov This makes it ideal for observing non-covalently bound complexes and fragile, charged reaction intermediates. nih.govresearchgate.net
In the context of reactions involving this compound, ESI-MS can be used to intercept and detect key charged intermediates. For example, in a nucleophilic substitution reaction, a positively charged tetrahedral intermediate or a protonated starting material might be observed. The high reactivity of acyl chlorides can also lead to the formation of an acylium ion (R-CO⁺) through the loss of the chloride ion, which is a key intermediate in Friedel-Crafts acylation reactions. ESI-MS can capture this highly electrophilic species for detection. libretexts.org By coupling the reaction vessel directly to the ESI-MS source, it is possible to monitor the reaction mixture continuously and identify these fleeting species as they are formed. d-nb.info
Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by allowing for the fragmentation of selected ions. nih.govresearchgate.net In an MS/MS experiment, a specific ion of interest (a "parent" or "precursor" ion), such as a suspected reaction intermediate detected by ESI-MS, is mass-selected. This ion is then subjected to collision-induced dissociation (CID), breaking it apart into smaller "daughter" or "product" ions. nih.gov
The resulting fragmentation pattern is a fingerprint that can be used to deduce the structure of the parent ion. For an intermediate derived from this compound, characteristic fragmentation pathways could include the loss of small neutral molecules like carbon monoxide (CO), ketene (B1206846) (H₂C=C=O), or hydrogen chloride (HCl). The fragmentation of the acylium ion derived from this compound would provide further confirmation of its structure. This detailed structural analysis is crucial for distinguishing between isomeric intermediates and confirming mechanistic proposals. researchgate.netfrontiersin.org
Table 3: Potential MS/MS Fragments of Protonated this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 136.0 | 100.0 | HCl (36.0) |
| 136.0 | 94.0 | CH₂CO (42.0) |
| 100.0 | 72.0 | CO (28.0) |
Note: m/z values are based on monoisotopic masses.
Ion Mobility Spectrometry (IMS) is a gas-phase analytical technique that separates ions based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of ions that have the same mass-to-charge ratio but different three-dimensional structures (isomers), including conformers, constitutional isomers, and stereoisomers. nih.govnih.gov
For the study of reactive intermediates, IMS-MS can be particularly insightful. Different conformers of a flexible intermediate, or different isomeric structures of a tetrahedral intermediate, may exhibit different drift times in the ion mobility cell. This allows for their separation and individual analysis by the mass spectrometer. This capability can provide unique insights into the potential energy surface of a reaction and the specific conformations of intermediates that lead to the final product. By providing experimental collision cross-section (CCS) values, IMS adds a measurable physical parameter related to the ion's shape, which can be compared with computationally modeled structures to further validate the identity of a fleeting intermediate. nih.govnih.gov
Computational Chemistry for Reaction Pathway Prediction and Validation
Computational chemistry has emerged as an indispensable tool for elucidating complex chemical processes, offering molecular-level insights that complement experimental findings. For a reactive molecule like this compound, computational methods are pivotal in predicting and validating potential reaction pathways, characterizing transient intermediates, and understanding the energetic landscape of its transformations. These theoretical approaches allow for the systematic exploration of reaction mechanisms that can be difficult to probe experimentally. By modeling the interactions of atoms and molecules, researchers can map out the entire course of a reaction, from reactants to products, through high-energy transition states.
Density Functional Theory (DFT) in Mechanistic Investigations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for studying reaction mechanisms due to its balance of accuracy and computational cost. For reactions involving this compound, DFT can be employed to explore pathways such as nucleophilic acyl substitution, hydrolysis, or reactions with other functional groups. researchgate.netchemistrystudent.com
DFT calculations can elucidate the step-by-step mechanism of a reaction. For example, in the hydrolysis of acyl chlorides, DFT has been used to determine whether the reaction proceeds through a concerted SN2-type mechanism or a stepwise addition-elimination pathway. researchgate.netlibretexts.org Studies on analogous compounds, such as acetyl chloride and benzoyl chlorides, have shown that the mechanism can be influenced by the solvent and the substituents. researchgate.net DFT computations reveal that solvent molecules can act as catalysts, stabilizing transition states through hydrogen bonding and lowering the activation energy. researchgate.net
The choice of the functional and basis set is critical for obtaining accurate results. Common functionals like B3LYP are often paired with basis sets such as 6-31G* or larger ones like cc-pVTZ to model the geometries and energies of reactants, intermediates, transition states, and products. acs.orgresearchgate.net Global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), can also be calculated using DFT to predict the reactivity of this compound. These descriptors include chemical potential, hardness, and electrophilicity index, which quantify the molecule's susceptibility to nucleophilic attack. researchgate.netnih.govnih.gov
| Functional | Basis Set | Typical Application | Reference |
|---|---|---|---|
| B3LYP | 6-31G* | Geometry optimization and frequency calculations for reaction mechanisms. | whiterose.ac.uk |
| B3LYP | cc-pVQZ | High-accuracy energy calculations and determination of reactivity descriptors. | nih.gov |
| M06-2X | 6-31g(d,p) | Studying reaction mechanisms, particularly those involving non-covalent interactions. | mdpi.com |
| PBE-D3(BJ) | TZP | Transition state calculations including dispersion corrections. | scm.com |
Transition State Characterization and Energy Profile Mapping
A key aspect of understanding a reaction mechanism is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Identifying the geometry and energy of the TS allows for the calculation of the activation energy (ΔG‡), which is the primary determinant of the reaction rate. scm.com Computational methods are uniquely suited for this task, as transition states are fleeting structures that cannot be isolated experimentally.
For a reaction involving this compound, a transition state search would be performed to locate the saddle point on the potential energy surface connecting reactants and products. scm.com This involves geometry optimization to find a structure with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. scm.comscm.com Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the TS correctly connects the desired reactants and products. researchgate.net
By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a visual representation of the reaction mechanism and its energetic feasibility. For instance, DFT calculations on the halogen atom transfer from alkyl groups to an acetyl radical have determined energy barriers ranging from 25.3 to 89.2 kJ mol⁻¹, depending on the specific alkyl halide, using the BHandHLYP/DZP level of theory. rsc.org Such profiles are invaluable for comparing competing reaction pathways and predicting which one is more likely to occur. The pathway with the lowest activation energy barrier is typically the kinetically favored one. rsc.org
| Reaction | Computational Method | Calculated Activation Energy (ΔE‡) | Reference |
|---|---|---|---|
| Iodine transfer from tert-butyl group to acetyl radical | BHandHLYP/DZP | 25.3 kJ mol⁻¹ | rsc.org |
| Chlorine transfer from methyl group to acetyl radical | BHandHLYP/DZP | 89.2 kJ mol⁻¹ | rsc.org |
| Ziegler-Natta ethylene (B1197577) polymerization insertion step | DFTB | 14.29 kcal/mol (ΔG‡) | scm.com |
Molecular Dynamics Simulations of Reactive Systems
While DFT calculations provide static pictures of a reaction at 0 Kelvin, Molecular Dynamics (MD) simulations introduce temperature and solvent effects, offering a dynamic view of the reactive system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion over time. nih.gov This approach is particularly useful for understanding how the solvent environment influences the reaction of this compound.
In an MD simulation, the forces between atoms are typically calculated using a force field, which is a set of parameters describing the potential energy of the system. For reactive systems, more advanced methods like quantum mechanics/molecular mechanics (QM/MM) can be used. In QM/MM, the reactive core of the system (e.g., this compound and the attacking nucleophile) is treated with a quantum mechanical method like DFT, while the surrounding solvent is treated with a classical force field. This hybrid approach provides a balance between accuracy for the reactive part and computational efficiency for the larger environment.
MD simulations can be used to study various aspects of a reaction, including:
Solvation Effects: How solvent molecules arrange around the reactants and transition state, and how this affects the reaction barrier.
Conformational Dynamics: The flexibility of the this compound molecule and how its conformation might influence its reactivity.
Diffusion and Encounter Rates: The rate at which reactant molecules come together in solution before reacting. mdpi.com
Free Energy Profiles: Using techniques like umbrella sampling or metadynamics, MD simulations can be used to calculate the free energy profile along a reaction coordinate, providing a more accurate picture of the reaction energetics in solution.
For example, MD simulations have been used to study the association processes of drug-like compounds in aqueous solutions, revealing the importance of hydrogen bonding and other intermolecular interactions in the formation of molecular assemblies. mdpi.com Similar studies could shed light on how this compound interacts with itself or other molecules in a condensed phase, providing insights into its stability and reactivity under realistic conditions.
Future Research Directions and Emerging Paradigms in N Acyl Chloride Chemistry
Catalytic Asymmetric Synthesis Utilizing Chiral N-Acyl Chloride Derivatives
The development of catalytic asymmetric reactions is a cornerstone of modern organic synthesis, yet the use of N-acyl chlorides in this context remains relatively underexplored. Future research will likely focus on the design and synthesis of novel chiral N-acyl chloride derivatives, including those derived from 2-acetamidoacetyl chloride, and their application in stereoselective transformations. A promising approach involves the use of chiral auxiliaries covalently attached to the N-acyl chloride, which can induce stereoselectivity in reactions with prochiral nucleophiles. While chiral oxazolidinones have been successfully employed as auxiliaries in asymmetric synthesis to create rigid templates for transformations, challenges often arise in the subsequent removal of the auxiliary nih.gov.
Recent breakthroughs in nickel-catalyzed asymmetric reductive cross-coupling reactions have demonstrated the potential for generating enantioenriched ketones from acid chlorides and racemic secondary benzyl (B1604629) chlorides acs.org. This methodology could be extended to chiral N-acyl chloride derivatives to access a wide array of stereochemically complex molecules. Furthermore, organocatalytic approaches, which have shown success in the atroposelective N-acylation of N-sulfonyl anilides and N-aminoindoles, offer a powerful platform for the development of new asymmetric reactions involving chiral N-acyl chlorides rsc.orgrsc.orgnih.gov. The design of catalysts that can effectively differentiate between the enantiotopic faces of a prochiral nucleophile or the atropisomers of a chiral N-acyl chloride will be a key area of investigation.
| Catalyst System | Substrate Class | Product Type | Potential for this compound Derivatives |
| NiII/bis(oxazoline) | Acid chlorides, racemic secondary benzyl chlorides | Acyclic α,α-disubstituted ketones | Synthesis of chiral ketones with acetamido functionality |
| Chiral Isothiourea | N-sulfonyl anilides, α,β-unsaturated carbonic anhydrides | Axially chiral N-acyl sulfonamides | Creation of novel atropisomeric compounds |
| Chiral Phosphoric Acid | N-aryl-2-naphtylamides, azodicarboxylates | Axially chiral arylhydrazine derivatives | Development of new C-N axially chiral scaffolds |
Development of Novel Reagents and Catalyst Systems for Enhanced Selectivity
Achieving high levels of selectivity (chemo-, regio-, and stereoselectivity) is a persistent challenge in N-acyl chloride chemistry. Future research will be directed towards the discovery and development of innovative reagents and catalyst systems that can precisely control the outcome of reactions involving compounds like this compound. The use of bases such as pyridine (B92270) or N,N-dimethylformamide is known to catalyze acylations through a nucleophilic catalysis mechanism, forming a highly reactive quaternary acylammonium salt intermediate wikipedia.org. The rational design of more sophisticated nucleophilic catalysts could lead to enhanced reaction rates and selectivities.
Lewis acids have also shown promise in activating N-acyl chlorides and controlling selectivity. For instance, ZnCl2 has been effectively used as a catalyst for the N-acylation of sulfonamides nih.gov. The development of chiral Lewis acid catalysts could open new avenues for asymmetric transformations. Furthermore, the exploration of novel activating agents beyond traditional Lewis acids and bases is a fertile area for research. For example, the reaction of carboxylic acids with 3,3-dichlorocyclopropenes in the presence of a tertiary amine base provides a rapid method for the synthesis of acyl chlorides under mild conditions organic-chemistry.org. Investigating the applicability of such methods for the in situ generation and reaction of sensitive N-acyl chlorides like this compound could offer significant advantages.
| Catalyst/Reagent Class | Mechanism/Application | Potential for this compound |
| Nucleophilic Catalysts (e.g., modified pyridines) | Formation of highly reactive acylammonium intermediates | Enhanced reaction rates and chemoselectivity in acylation reactions |
| Lewis Acids (e.g., ZnCl2, chiral Lewis acids) | Activation of the acyl chloride carbonyl group | Improved regioselectivity and potential for asymmetric induction |
| Novel Activating Agents (e.g., dichlorocyclopropenes) | In situ generation of acyl chlorides under mild conditions | Access to reactions with thermally labile this compound derivatives |
Exploration of this compound in Environmentally Benign Chemical Transformations
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the future of N-acyl chloride chemistry is intrinsically linked to its adoption of more sustainable practices. A key area of future research will be the exploration of this compound and its derivatives in environmentally benign chemical transformations. This includes the development of reactions that proceed under solvent-free conditions, utilize renewable starting materials, and are catalyzed by non-toxic, recyclable catalysts researchgate.netnih.govmdpi.com.
The use of acid chlorides in solvent-free or aqueous conditions, while challenging due to their reactivity with water, is a significant goal. Recent work has shown that N-acylation reactions can be carried out in water, which is a crucial step towards greener amide bond formation tandfonline.com. Developing robust catalytic systems that promote the desired reaction with nucleophiles over hydrolysis will be a primary focus. Furthermore, the synthesis of this compound itself can be improved from a green chemistry perspective. Traditional methods often employ hazardous reagents like thionyl chloride or oxalyl chloride wikipedia.orgchemguide.co.uklibretexts.org. The development of catalytic methods that avoid these toxic reagents is highly desirable. The use of bio-based starting materials and catalysts will also be a key trend in making the lifecycle of this compound and its products more sustainable mdpi.comresearchgate.net.
| Green Chemistry Approach | Application to this compound Chemistry | Expected Benefits |
| Solvent-Free Reactions | Direct acylation of amines and alcohols without a solvent medium | Reduced solvent waste, lower energy consumption, simplified purification |
| Aqueous Reaction Media | Catalytic acylations in water | Elimination of volatile organic solvents, improved safety |
| Bio-based Feedstocks | Synthesis of this compound from renewable resources | Reduced reliance on fossil fuels, lower carbon footprint |
| Recyclable Catalysts | Use of heterogeneous or magnetic catalysts for acylation reactions | Simplified catalyst recovery and reuse, reduced waste |
Theoretical Advancements in Predicting N-Acyl Chloride Reactivity and Selectivity
Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. Future advancements in this area will provide unprecedented insights into the reactivity and selectivity of N-acyl chlorides, including this compound. Density functional theory (DFT) calculations have already been employed to question the long-held assumption of a tetrahedral intermediate in the nucleophilic substitution of some acyl chlorides, suggesting a concerted S(N)2-like mechanism in certain cases nih.gov. Further computational studies are needed to elucidate the precise mechanisms of reactions involving N-acyl chlorides with various nucleophiles and catalysts.
Predictive modeling will also play a crucial role in the rational design of new catalysts and reagents. By simulating the transition states of competing reaction pathways, researchers can identify catalyst structures that will favor the desired product with high selectivity. For example, computational studies can help in understanding the factors that govern the disparate reactivity between acyl chlorides and their thiocarbonyl counterparts, providing a basis for designing selective transformations acs.org. Kinetic and mechanistic studies, combining experimental data with theoretical calculations, will be essential for building accurate models of N-acyl chloride reactivity nih.govrsc.org. These models will accelerate the discovery of new reactions and the optimization of existing ones, reducing the need for extensive empirical screening.
| Computational Method | Research Focus | Impact on this compound Chemistry |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms (S(N)2 vs. addition-elimination) | Deeper understanding of reactivity, enabling rational control of reaction outcomes |
| Transition State Modeling | Prediction of stereoselectivity and regioselectivity | Rational design of chiral catalysts and selective reagents |
| Molecular Dynamics (MD) | Simulation of solvent effects and enzyme-catalyzed reactions | Optimization of reaction conditions for improved efficiency and selectivity |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of N-acyl chloride structure with reactivity | Predictive tool for designing novel N-acyl chlorides with tailored properties |
Interdisciplinary Applications of this compound Derivatives in Materials Science
The unique reactivity of N-acyl chlorides makes them valuable building blocks for the synthesis of advanced materials. A significant future research direction will be the exploration of this compound derivatives in various areas of materials science. The ability of acyl chlorides to react with a wide range of nucleophiles, including alcohols, amines, and thiols, allows for the functionalization of surfaces and the synthesis of novel polymers nih.gov.
Derivatives of this compound can be used as monomers for the preparation of functional polymers. For instance, acyl chlorides are employed as terminating agents in ring-opening polymerization to introduce specific end-groups onto biodegradable polymers nih.govmdpi.com. The acetamido group in this compound could impart specific properties, such as hydrophilicity or hydrogen-bonding capabilities, to the resulting polymers. Furthermore, N-acyl chlorides can be used in condensation polymerization to create polyamides and polyesters with tailored properties acs.orgresearchgate.netresearchgate.net. The development of high-performance polymers derived from this compound for applications in biomedicine, electronics, and engineering is a promising avenue of research. Additionally, the ability to modify surfaces with this compound derivatives opens up possibilities for creating biocompatible coatings, sensors, and functionalized nanomaterials nih.gov.
| Application Area | Role of this compound Derivatives | Potential Material Properties/Functions |
| Polymer Synthesis | Monomers or functionalizing agents in polymerization reactions | Biocompatibility, controlled degradability, hydrogen-bonding networks |
| Surface Modification | Covalent attachment to substrates with hydroxyl, amino, or thiol groups | Improved wettability, protein resistance, specific ligand immobilization |
| Biomaterials | Building blocks for hydrogels, drug delivery systems, and tissue engineering scaffolds | Tunable mechanical properties, controlled release of therapeutics |
| Nanotechnology | Functionalization of nanoparticles and carbon-based materials | Enhanced dispersibility, targeted delivery, catalytic activity |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Acetamidoacetyl chloride in laboratory settings?
- Methodological Answer : Proper handling requires strict adherence to safety measures, including:
- Personal Protective Equipment (PPE) : Use fluorinated rubber gloves (≥0.7 mm thickness) and chemical-resistant clothing to prevent skin contact. Tight-fitting safety goggles and face shields are mandatory to avoid eye exposure .
- Ventilation : Work in a fume hood to minimize inhalation of vapors. Respiratory protection (e.g., NIOSH-approved respirators) is advised if ventilation is insufficient .
- Storage : Store in a dry, airtight container under inert gas (e.g., nitrogen) at temperatures below 4°C to prevent hydrolysis or degradation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm molecular structure and purity. For example, H NMR can identify acetamido and acyl chloride protons.
- FTIR : Detects functional groups like C=O (amide I band ~1650 cm) and C-Cl (stretching ~750 cm) .
- X-ray Diffraction (XRD) : Resolves crystal structure and bonding patterns, critical for validating synthetic intermediates .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in a tightly sealed, moisture-resistant container under inert gas (e.g., argon) in a cool (<4°C), dry environment. Avoid exposure to humidity, as hydrolysis can generate acetic acid derivatives .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Reaction Optimization : Use a weak base (e.g., KCO) in anhydrous acetonitrile to minimize side reactions. Monitor progress via TLC to terminate reactions at completion .
- Purification : Employ vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) to isolate the product. Purity can be verified via HPLC with UV detection .
- Scale-up Considerations : Maintain low temperatures (<0°C) during exothermic steps to prevent decomposition .
Q. What strategies are employed to resolve discrepancies in reported physicochemical properties of this compound across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (solvent, temperature, catalyst) and validate purity using multiple techniques (e.g., NMR + elemental analysis) .
- Meta-Analysis : Apply PRISMA guidelines to systematically review literature, identifying biases in methodology (e.g., inconsistent calibration of analytical instruments) .
- Controlled Experiments : Replicate conflicting studies under identical conditions to isolate variables (e.g., impurity levels, humidity) .
Q. What computational methods are used to predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Models reaction pathways, such as nucleophilic acyl substitution, to predict regioselectivity and activation energies .
- Molecular Dynamics Simulations : Assess stability in solvents (e.g., acetonitrile vs. DMF) and interactions with biomolecules (e.g., enzyme active sites) .
- Cheminformatics Tools : Platforms like ACD/Labs Percepta predict properties (logP, pKa) to guide experimental design .
Notes on Data Contradictions and Best Practices
- Handling Inconsistent Data : Cross-validate results using orthogonal methods (e.g., NMR + mass spectrometry) and report confidence intervals for quantitative measurements .
- Safety vs. Reactivity Trade-offs : Balance reaction efficiency with hazard mitigation (e.g., substituting toxic solvents like chloroform with safer alternatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
